3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxy-Benzoic acid methyl ester 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxy-Benzoic acid methyl ester
Brand Name: Vulcanchem
CAS No.: 214601-17-9
VCID: VC2783404
InChI: InChI=1S/C23H31NO3/c1-16(2)24(17(3)4)14-13-20(18-9-7-6-8-10-18)21-15-19(23(26)27-5)11-12-22(21)25/h6-12,15-17,20,25H,13-14H2,1-5H3/t20-/m1/s1
SMILES: CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)OC)O)C(C)C
Molecular Formula: C23H31NO3
Molecular Weight: 369.5 g/mol

3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxy-Benzoic acid methyl ester

CAS No.: 214601-17-9

Cat. No.: VC2783404

Molecular Formula: C23H31NO3

Molecular Weight: 369.5 g/mol

* For research use only. Not for human or veterinary use.

3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxy-Benzoic acid methyl ester - 214601-17-9

Specification

CAS No. 214601-17-9
Molecular Formula C23H31NO3
Molecular Weight 369.5 g/mol
IUPAC Name methyl 3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxybenzoate
Standard InChI InChI=1S/C23H31NO3/c1-16(2)24(17(3)4)14-13-20(18-9-7-6-8-10-18)21-15-19(23(26)27-5)11-12-22(21)25/h6-12,15-17,20,25H,13-14H2,1-5H3/t20-/m1/s1
Standard InChI Key LAPCBEFVTNSDFY-HXUWFJFHSA-N
Isomeric SMILES CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)OC)O)C(C)C
SMILES CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)OC)O)C(C)C
Canonical SMILES CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)OC)O)C(C)C

Introduction

Chemical Properties and Structure

3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxy-Benzoic acid methyl ester (CAS: 214601-17-9) is a complex organic molecule with a molecular formula of C23H31NO3 and a molecular weight of 369.5 g/mol . The compound features a benzoic acid methyl ester core with a hydroxy group at the 4-position and a substituted phenylpropyl moiety at the 3-position. The propyl chain contains a bis(1-methylethyl)amino group (diisopropylamine) at position 3, and the compound has an R configuration at the chiral center .

Physical Properties

The compound exhibits specific physicochemical characteristics that influence its behavior in various environments and applications. Table 1 summarizes these properties:

PropertyValueSource
Molecular Weight369.5 g/mol
Density1.068 g/cm³
Boiling Point495.6±45.0 °C (Predicted)
pKa8.22±0.48 (Predicted)
Partition Coefficient (LogP)4.81960
Polar Surface Area (PSA)49.77000
Recommended Storage Temperature-20°C

The relatively high LogP value suggests significant lipophilicity, which may influence its pharmacokinetic properties including membrane permeability and distribution within biological systems . The moderate PSA value indicates a balance between hydrophilic and lipophilic character, potentially affecting its ability to cross biological barriers .

Synthesis and Preparation

The synthesis of 3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxy-Benzoic acid methyl ester typically involves multiple reaction steps that must be carefully controlled to ensure stereoselectivity at the chiral center. Based on information about related compounds, the general synthesis pathway likely involves:

General Synthetic Approach

Related Compounds and Structural Analogs

3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxy-Benzoic acid methyl ester belongs to a family of structurally related compounds with various modifications at key positions. Understanding these relationships provides insights into structure-activity relationships and potential applications.

Comparison of Key Structural Analogs

Table 2 presents a comparison of the title compound and its major structural analogs:

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Difference
3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxy-Benzoic acid methyl ester214601-17-9C23H31NO3369.5Parent compound
3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxy-Benzoic acid methyl ester hydrochloride214600-45-0C23H32ClNO3406.0Hydrochloride salt
3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)benzoic acid methyl ester156755-35-0C30H37NO3459.6Benzyloxy instead of hydroxy at 4-position
3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxy-benzaldehyde214601-12-4C22H29NO2-Aldehyde instead of methyl ester

These structural variations can significantly impact the compounds' physicochemical properties, pharmacokinetics, and biological activities. The phenylmethoxy derivative (156755-35-0) likely exhibits increased lipophilicity compared to the hydroxy analog, potentially affecting its membrane permeability and tissue distribution . The hydrochloride salt form (214600-45-0) typically offers improved water solubility compared to the free base, which can be advantageous for pharmaceutical formulations .

Biological Activity and Applications

The primary significance of 3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxy-Benzoic acid methyl ester appears to be in pharmaceutical research, particularly in urological therapeutics.

Pharmacological Profile

Based on information about structurally related compounds, this molecule is likely related to anticholinergic agents used in the treatment of urinary incontinence and overactive bladder . It appears to be structurally related to 5-hydroxymethyl tolterodine (5-HMT), which is an active metabolite of the antimuscarinic drugs tolterodine and fesoterodine . These medications work by blocking muscarinic receptors, reducing involuntary bladder contractions in patients with overactive bladder syndrome.

The presence of the hydroxyl group at the 4-position may influence the compound's interaction with biological targets, potentially affecting its binding affinity and selectivity for muscarinic receptors . Research on similar compounds has shown that modifications to the benzoic acid core can significantly affect biological activity and pharmacokinetic properties .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator